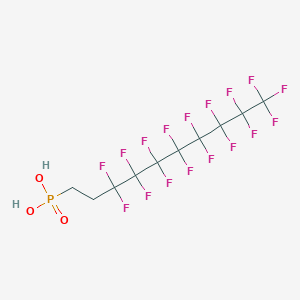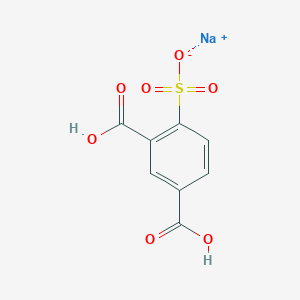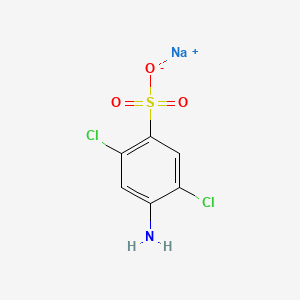
4-Chloro-6-fluoro-1H-indazole
Vue d'ensemble
Description
4-Chloro-6-fluoro-1H-indazole (CFInd) is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. CFInd is a five-membered ring containing a chlorine atom and a fluorine atom, and is classified as an indazole. It is a colorless solid with a melting point of 180°C and has a molecular weight of 203.54 g/mol. CFInd has been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry.
Applications De Recherche Scientifique
Medicinal Applications
Indazole-containing heterocyclic compounds, such as 4-Chloro-6-fluoro-1H-indazole, have a wide variety of medicinal applications . They are used as:
- Antihypertensive agents : These compounds can help control high blood pressure .
- Anticancer agents : They have potential applications in cancer treatment .
- Antidepressant agents : They can be used in the treatment of depression .
- Anti-inflammatory agents : They can help reduce inflammation .
- Antibacterial agents : They can be used to fight bacterial infections .
Synthesis Strategies
Recent strategies for the synthesis of 1H- and 2H-indazoles, including 4-Chloro-6-fluoro-1H-indazole, have been published over the last five years . The strategies include:
- Transition metal catalyzed reactions : These reactions use transition metals as catalysts .
- Reductive cyclization reactions : These reactions involve the formation of a ring structure through reduction .
- Synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds : This method involves the formation of carbon-nitrogen and nitrogen-nitrogen bonds without a catalyst and solvent .
HIV Protease Inhibitors
Compounds containing an indazole fragment have been investigated and applied in producing HIV protease inhibitors . These inhibitors can prevent the virus from replicating in the body.
Serotonin Receptor Antagonists
Indazole derivatives are used in the development of serotonin receptor antagonists . These drugs can block the action of serotonin, a neurotransmitter, and are used in the treatment of various psychiatric disorders.
Aldol Reductase Inhibitors
Indazole derivatives are used in the synthesis of aldol reductase inhibitors . These inhibitors can prevent the action of aldol reductase, an enzyme involved in the metabolism of glucose, and are used in the treatment of complications of diabetes.
Acetylcholinesterase Inhibitors
Indazole derivatives are used in the development of acetylcholinesterase inhibitors . These inhibitors can prevent the breakdown of acetylcholine, a neurotransmitter, and are used in the treatment of Alzheimer’s disease.
OLEDs and OPVs Applications
4-Fluoro-1H-indazole, a compound similar to 4-Chloro-6-fluoro-1H-indazole, is used for the synthesis of semiconducting molecules and polymers in the application of Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) .
Mécanisme D'action
Target of Action
4-Chloro-6-fluoro-1H-indazole is a type of indazole-containing heterocyclic compound . Indazole compounds have been found to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases . They also have potential roles in the inhibition, regulation, and/or modulation of CHK1 and CHK2 kinases and of the cell volume-regulated human kinase h-sgk .
Mode of Action
It is known that indazole compounds interact with their targets, such as phosphoinositide 3-kinase δ and chk1 and chk2 kinases, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-6-fluoro-1H-indazole are likely to be those involving its primary targets. For instance, the inhibition of phosphoinositide 3-kinase δ can affect pathways related to cell growth and survival . Similarly, the modulation of CHK1 and CHK2 kinases can influence cell cycle regulation and DNA damage response pathways .
Pharmacokinetics
It has been suggested that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is estimated to be around 1.28 .
Result of Action
The molecular and cellular effects of 4-Chloro-6-fluoro-1H-indazole’s action would depend on its specific targets and the pathways they are involved in. For example, if the compound inhibits phosphoinositide 3-kinase δ, it could lead to reduced cell growth and survival . If it modulates CHK1 and CHK2 kinases, it could affect cell cycle progression and the cellular response to DNA damage .
Propriétés
IUPAC Name |
4-chloro-6-fluoro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAYVQROVAHGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646406 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885520-32-1 | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-fluoro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Ethoxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1593034.png)




